Hexane-1,6-diol

Catalog No.
S581513
CAS No.
629-11-8
M.F
C6H14O2
HO(CH2)6OH
C6H14O2
M. Wt
118.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexane-1,6-diol

CAS Number

629-11-8

Product Name

Hexane-1,6-diol

IUPAC Name

hexane-1,6-diol

Molecular Formula

C6H14O2
HO(CH2)6OH
C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

XXMIOPMDWAUFGU-UHFFFAOYSA-N

SMILES

C(CCCO)CCO

Solubility

In water, 2.0X10+5 mg/L at 25 °C (est)
Soluble in water
Soluble in alcohol; sparingly soluble in hot ether.
Solubility in water: good

Synonyms

1,6-hexanediol, hexamethylene glycol, hexamethyleneglycol

Canonical SMILES

C(CCCO)CCO
  • Origin: 1,6-Hexanediol can be synthesized from various starting materials, including adipic acid or caprolactam. However, the specific origin can vary depending on the research and industrial processes [].
  • Significance: 1,6-Hexanediol is a versatile molecule with numerous applications in scientific research. It serves as a building block for the synthesis of various polymers like polyurethanes and polyesters []. It is also used as a solvent, a reference material in chromatography, and a reactant in organic synthesis [, ].

Molecular Structure Analysis

1,6-Hexanediol has a linear hydrocarbon chain (six carbon atoms) with hydroxyl (-OH) groups attached to the first and sixth carbon atoms (C1 and C6) []. This structure results in several key features:

  • Functional Groups: The presence of two hydroxyl groups makes it a diol, capable of forming hydrogen bonds with other molecules and participating in various chemical reactions [].
  • Symmetry: The molecule has a center of symmetry due to the identical placement of hydroxyl groups on opposite ends of the chain [].

Chemical Reactions Analysis

1,6-Hexanediol can undergo various chemical reactions, including:

  • Esterification: Reacting with carboxylic acids in the presence of an acid catalyst to form esters [].
C6H14O2 (1,6-Hexanediol) + RCOOH (Carboxylic Acid) → RCOOC6H12O2 (Ester) + H2O (Water)
  • Acetylation

    Reacting with acetic acid (CH3COOH) to form mono or diacetate esters [].

  • Dehydration

    Undergoes dehydration at high temperatures (>200°C) to form cyclic ethers or alkenes [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H14O2 []
  • Molar Mass: 118.17 g/mol []
  • Melting Point: 62 °C []
  • Boiling Point: 249 °C []
  • Solubility: Soluble in water, ethanol, and acetone. Slightly soluble in diethyl ether. Insoluble in benzene [].
  • Density: 0.967 g/cm³ []
  • Safety Data Sheet (SDS): Always consult the SDS for specific safety information on handling, storage, and disposal.

Studying Biomolecular Condensates

Biomolecular condensates are dense, liquid-like assemblies of biomolecules within cells. These transient structures play crucial roles in diverse cellular processes, and understanding their behavior is vital. Hexane-1,6-diol acts as a research tool to probe the properties of these condensates.

Studies have shown that hexane-1,6-diol disrupts weak hydrophobic interactions between proteins or proteins and RNA, which are key players in maintaining the liquid state of these condensates []. It can dissolve liquid condensates but not solid ones, enabling researchers to differentiate between these condensate types []. This ability helps scientists investigate the physical properties of condensates and understand their formation and dissolution mechanisms.

Potential Applications in Drug Discovery

Hexane-1,6-diol is listed in the DrugBank database, a comprehensive resource for drug and drug target information []. While not currently approved as a drug, research suggests it might interact with the glucocorticoid receptor, a vital protein involved in various physiological processes []. However, further investigation is needed to explore its potential therapeutic applications.

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals
COLOURLESS CRYSTALS.

Color/Form

Crystalline needles

XLogP3

0.3

Boiling Point

250 °C
250.0 °C
208 °C

Flash Point

102 °C (216 °F) - closed cup
101 °C

Vapor Density

4.07 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

0.967 g/cu cm at 25 °C
0.96 g/cm³

LogP

log Kow = 0.76 at 25 °C (est)
-0.11

Melting Point

45 °C
45.0 °C
41.5 °C
42.8 °C

UNII

ZIA319275I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 4522 of 4565 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: 1,6-Hexanediol is a crystalline, needle-like solid. It is very soluble in water. USE: 1,6-Hexanediol is an important commercial chemical. It is used to make other chemicals, in the production of nylon, in gasoline refining and as a plasticizer. EXPOSURE: Workers that use 1,6-hexanediol may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to 1,6-hexanediol. If 1,6-hexanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for 1,6-hexanediol to produce toxic effects in humans were not available. 1,6-Hexanediol is a mild eye irritant in laboratory animals. It did not produce skin irritation or allergic skin reactions following direct skin exposure. Death occurred in some laboratory animals following exposure to a very high oral dose. No toxic effects were observed following ingestion of a moderate dose over time. No toxic effects were observed in laboratory animals that exposed to very high levels in the air or on the skin for 8 hours. No evidence of infertility, abortion, or birth defects were observed following exposure moderate oral doses before and during pregnancy. Data on the potential for 1,6-hexanediol to cause cancer in laboratory animals were not available. The potential for 1,6-hexanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

5.00e-04 mmHg
0.0005 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.007

Impurities

... Impurities are various diols and epsilon-caprolactone as well as traces of water.

Other CAS

629-11-8
55231-29-3

Wikipedia

1,6-hexanediol

Methods of Manufacturing

1,6-Hexanediol is produced industrially by the catalytic hydrogenation of adipic acid or of its esters. Mixtures of dicarboxylic acids and hydroxycarboxylic acids with C6 components formed in other processes (e.g., in cyclohexane oxidation) also can be used. Esterification of "distillation heavies" with lower alcohols is ofter carried out before hydrogenation.
Hydrogenation of dimethyl adipate over Raney-promoted copper chromite at 200 °C and 10 MPa produces 1,6-hexanediol.

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Textiles, apparel, and leather manufacturing
1,6-Hexanediol: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types